![molecular formula C10H17ClN2O4S B3001770 tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171276-54-1](/img/structure/B3001770.png)

tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

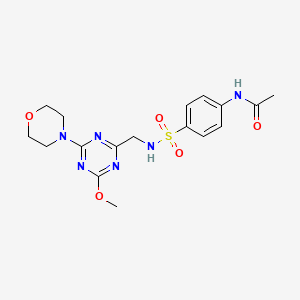

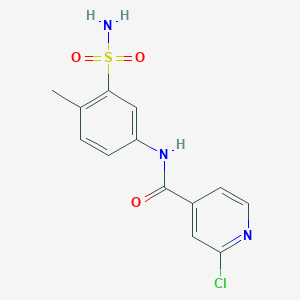

This compound is a derivative of a bicyclic heptane structure with a diaza (two nitrogen atoms) bridge . It also contains a chlorosulfonyl functional group and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cycloaddition reactions . These reactions involve the formation of a cyclic structure through the addition of multiple reactants .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a bicyclic heptane ring system, which is a seven-membered ring with two bridgehead carbon atoms . The presence of the diaza bridge suggests that two of the atoms in the ring are nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the chlorosulfonyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ester group could impact its polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis Methods

Synthesis of Substituted 2,5-Diazabicyclo[2.2.1]Heptanes

A new method for the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, related to the compound , was proposed. This process utilized 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine, revealing multiple conformations in solution (Yakovlev, Lobanov, & Potekhin, 2000).

Scalable Synthesis of Enantiomerically Pure tert-Butyl-Derived Compounds

A scalable method to synthesize enantiomerically pure tert-butyl-derived compounds was described. Significant improvements were made in this method compared to original routes (Maton et al., 2010).

Chemical Properties and Applications

Conformationally Constrained 7-Azabicyclo[2.2.1]Heptane Amino Acids

Research into the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine was reported. This involved various chemical transformations, highlighting the compound's potential in developing new amino acid analogues (Hart & Rapoport, 1999).

Copper(II) Complexes for Catalytic Phenol Oxidative C–C Coupling

A study described the reaction of chiral ligands with CuCl2 to form hydroxo-bridged dicopper complexes. These complexes were used in oxidative C–C coupling of phenols, demonstrating potential catalytic applications (Castillo et al., 2013).

Synthesis of Piperidine Derivatives

The intramolecular nucleophilic opening of oxirane rings in related compounds was studied. This research highlights the compound's relevance in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).

Dirhodium(II) Carboxylate as a Catalyst

A dirhodium(II) complex derived from a similar compound was synthesized and evaluated as a catalyst in the asymmetric cyclopropanation of alkenes (Bertilsson & Andersson, 2000).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (1S,4S)-5-chlorosulfonyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O4S/c1-10(2,3)17-9(14)12-5-8-4-7(12)6-13(8)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLZOODZISTMKV-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CN2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-naphthalen-2-yl-3-[4-(trifluoromethoxy)anilino]but-2-en-1-one](/img/structure/B3001689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B3001692.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3001700.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)